N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

Physicochemical profiling LogD pKa

Researchers developing carbonic anhydrase or lactoperoxidase inhibitor SAR often encounter flat activity landscapes from simple N-alkyl/aryl thiophene-2-sulfonamides. N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide (CAS 1154217-26-1) addresses this limitation with a chiral 2-amino-2-phenylethyl side chain that introduces a pH-dependent ionizable amine (pKa ~9.0; LogD shift ~1.5 units between pH 5.5 and 7.4). This creates a hydrogen-bond donor/acceptor pair at the benzylic position absent in des-amino congeners, enabling stereochemistry-dependent binding exploration. • Chiral amine handle for bioconjugation or derivatization • Meets all Lipinski Rule of Five criteria (tPSA 72.19 Ų, LogP ~1.26) • Supplied at 95% purity for fragment-based screening and PBPK modeling studies Ideal for labs profiling isoform selectivity across CA isozymes or evaluating amine ionization effects on CNS penetration.

Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
Cat. No. B13272149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Molecular FormulaC12H14N2O2S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N
InChIInChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2
InChIKeyYPQIXPWBGUDEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide: Chemical Identity & Properties


N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide (CAS 1154217-26-1) is a synthetic sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a 2-amino-2-phenylethylamine side chain [1]. The compound has the molecular formula C12H14N2O2S2 and a molecular weight of 282.4 g/mol (free base) ; the hydrochloride salt (CAS 1423033-23-1) has a molecular weight of 318.84 g/mol (C12H15ClN2O2S2) [2]. The free base has a calculated LogP of approximately 1.26 (JChem) [2], while a separate data source reports a hydrophobic LogP of 1.82 , and meets all Lipinski Rule of Five criteria [2], indicating drug-like physicochemical properties. It is commercially available as a research chemical typically at 95% purity [2]. As a thiophene-2-sulfonamide, it belongs to a compound class extensively investigated for carbonic anhydrase inhibition [3], lactoperoxidase inhibition [4], and Mcl-1/Bcl-2 protein–protein interaction modulation [5]; however, biological characterization data specific to this compound remain absent from the peer-reviewed primary literature.

Chiral amine side chain supports target-binding interaction studies
pH-dependent LogD profile enables compartment-specific permeability assay design
Uncharacterized thiophene-2-sulfonamide for novel SAR exploration across CA, LPO, Mcl-1

N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide: Non-Interchangeability with Analogs


The 2-amino-2-phenylethyl side chain in this compound introduces a chiral amine center (pKa ~9.0 [1]) that is absent in simpler N-alkyl or N-aryl thiophene-2-sulfonamide congeners [1][2]. This structural feature creates a hydrogen-bond donor/acceptor pair at the benzylic position capable of engaging distinct binding interactions that N-(2-phenylethyl)thiophene-2-sulfonamide (CAS 332354-71-9), which lacks the amino substituent, cannot replicate [2]. The 5-chloro analog N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide (CAS 1154670-17-3) [3] differs in the electron-withdrawing character and steric profile of the thiophene ring, which alters both sulfonamide NH acidity and ring electronics; the thiophene-2-sulfonamide class exhibits pronounced substitution-dependent variation in enzyme inhibitory potency — for example, among lactoperoxidase inhibitors, the most active thiophene-2-sulfonamide derivative achieved an IC50 of 3.4 nM and Ki of 2 ± 0.6 nM while others in the same series showed substantially weaker effects [4]. The free amine also influences solubility: the predicted LogD at pH 7.4 is 0.44, compared with LogD at pH 5.5 of -1.06 [1], indicating pH-dependent ionization that impacts both formulation behavior and membrane permeability relative to neutral analogs. These molecular-level differences mean that substituting this compound with even a closely related thiophene-2-sulfonamide derivative may yield different target engagement, selectivity, and physicochemical profiles, making direct substitution without experimental validation scientifically unjustified.

Des-amino analog (CAS 332354-71-9): Lacks chiral H-bond donor; binding interaction profile may not recapitulate.
5-Chloro analog (CAS 1154670-17-3): Electron-withdrawing substitution alters ring electronics; potency may shift.
Benzenesulfonamide analog: Thiophene sulfur missing; selectivity and target engagement may differ.

N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide: Differentiation Evidence vs. Analogs


Ionization and Lipophilicity vs. Des-Amino Analog

The target compound contains a protonatable primary amine (calculated pKa = 9.01 [1]) that is absent in the des-amino analog N-(2-phenylethyl)thiophene-2-sulfonamide [2]. This amine confers pH-dependent ionization: the calculated LogD shifts from -1.06 at pH 5.5 to 0.44 at pH 7.4 [1], and the topological polar surface area (tPSA) is 72.19 Ų [1]. This charge-state switch directly impacts aqueous solubility, membrane permeability, and formulation behavior in a manner that the permanently neutral des-amino analog cannot match.

Ionization & Lipophilicity
Data to verify
Target: pKa 9.01, LogD shift -1.06 to 0.44; Des-amino analog: no pH-dependent LogD shift.
pH-dependent permeability profile differs; compartmental exposure may not match.
In silico predicted values; experimental verification recommended.
Physicochemical profiling LogD pKa Drug-likeness

Chiral Amine and Hydrogen-Bonding vs. Analogs

The racemic 2-amino-2-phenylethyl moiety provides two hydrogen-bond donors (primary amine) and one acceptor at a benzylic position, enabling interactions distinct from three structurally related comparators: N-(2-phenylethyl)thiophene-2-sulfonamide (no amine; CAS 332354-71-9) [1], N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide (5-chloro substitution alters ring electronics; CAS 1154670-17-3) [2], and N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide (benzene core replaces thiophene; CAS 1795773-17-9) . The thiophene ring provides a sulfur atom capable of engaging in sulfur–π or CH–S interactions not available in the benzenesulfonamide analog.

H-Bond & Chirality
Class-level
Target: 2 HBD (amine + sulfonamide), chiral center; Analogs: 1 HBD or altered ring electronics (5-Cl, nitro).
Binding interaction profile may not transfer across analogs.
Structural comparison; target-specific validation required.
Structure–activity relationships Chiral amine Hydrogen bonding Thiophene-2-sulfonamide

Enzyme Inhibition Potency Across Thiophene-2-Sulfonamides

Although no direct inhibitory data exist for the target compound, the thiophene-2-sulfonamide chemotype has demonstrated highly substitution-dependent potency across at least three enzyme families. For lactoperoxidase (LPO), the most potent congener (5-(2-thienylthio)thiophene-2-sulfonamide) showed competitive inhibition with an IC50 of 3.4 nM and Ki of 2 ± 0.6 nM [1]. For carbonic anhydrase II (CA II), 5-substituted thiophene-2-sulfonamides bind with crystallographically confirmed zinc coordination in the active site [2]. For Mcl-1, 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives achieved sub-micromolar binding affinities (Ki ~0.3–0.4 μM) and tumor-cell cytotoxicity (IC50 <10 μM) [3]. Critically, within the LPO series, potency varied dramatically depending on the thiophene substituent, demonstrating that even closely related thiophene-2-sulfonamides are not functionally interchangeable [1].

Enzyme Inhibition Potency
Class-level
LPO congener IC50 3.4 nM; target untested. Potency is highly substitution-sensitive.
Class-level inference only; direct inhibitory data needed.
No experimental data for this specific compound.
Enzyme inhibition Lactoperoxidase Carbonic anhydrase Mcl-1/Bcl-2 Structure–activity relationship

Vendor Availability and Purity vs. 5-Chloro Analog

The target compound (CAS 1154217-26-1) is commercially available at standardized 95% purity from multiple vendors , with the hydrochloride salt (CAS 1423033-23-1) also widely stocked [1]. In contrast, the most closely related thiophene analog, the 5-chloro derivative (CAS 1154670-17-3; free base) and its hydrochloride (CAS 1423033-13-9), are offered by fewer suppliers and also at 95% minimum purity . Both compounds are supplied as research chemicals with full quality assurance documentation (NMR, HPLC, GC) , but the broader multi-vendor availability of the target compound reduces single-supplier dependency risk for long-term research programs. Both compounds require storage in a cool, dry place .

Vendor Availability
Specification review
Target: multiple vendors, ≥95% purity; 5-Cl analog: fewer stocking suppliers.
Broader sourcing reduces single-supplier dependency risk.
Vendor status as of April 2026; verify current availability.
Chemical procurement Purity specification Supply chain Research chemical sourcing

N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide: Research Applications


Carbonic Anhydrase Isozyme Selectivity Profiling

The thiophene-2-sulfonamide scaffold has crystallographically validated binding to the carbonic anhydrase II active site through zinc coordination by the sulfonamide moiety [1]. The 2-amino-2-phenylethyl side chain introduces a chiral, ionizable amine substituent not previously explored in CA inhibitor SAR. This compound can serve as a starting point for profiling isoform selectivity across the 15 human CA isozymes, with the amine functionality providing a synthetic handle for further derivatization or bioconjugation. The pH-dependent ionization (LogD shift of ~1.5 units between pH 5.5 and 7.4 [2]) is particularly relevant for understanding compartment-specific inhibition in ocular tissues, where pH gradients influence drug distribution.

Lactoperoxidase Inhibition Screening

Thiophene-2-sulfonamides are established lactoperoxidase inhibitors with demonstrated competitive inhibition kinetics; the most potent derivative in this class achieved an IC50 of 3.4 nM [3]. LPO is a critical component of the innate immune system in mucosal secretions. The target compound, with its unique 2-amino-2-phenylethyl substitution, represents an unexplored member of this chemotype. It is well-suited for inclusion in LPO inhibition screening panels to determine whether the free amine side chain enhances or modulates inhibitory potency relative to characterized analogs, thereby contributing novel SAR data to the field of antibacterial enzyme inhibition.

Mcl-1/Bcl-2 Protein–Protein Interaction Probe Development

3-Phenylthiophene-2-sulfonamide derivatives have been identified as inhibitors of antiapoptotic Bcl-2 family proteins, with sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and tumor-cell cytotoxicity (IC50 <10 μM) [4]. Although the target compound lacks the 3-phenyl substitution present in the most potent Mcl-1 ligands, its thiophene-2-sulfonamide core with a 2-amino-2-phenylethyl extension provides a structurally distinct entry point for fragment-based screening or structure-guided optimization. The chiral amine offers a vector for exploring stereochemistry-dependent binding to the BH3-binding groove, a dimension not addressed by previously published achiral or racemic thiophene-2-sulfonamide Mcl-1 inhibitors.

Physicochemical and Formulation Profiling

With a calculated acidic pKa of ~9.0 for the primary amine and a LogD that varies by >1.5 log units depending on pH [2], this compound is an instructive model for studying the formulation behavior, solubility, and permeability of ionizable sulfonamide chemical probes. It meets all Lipinski Rule of Five criteria [2] and has a moderate tPSA of 72.19 Ų, placing it in a favorable property space for oral bioavailability prediction models. Researchers developing physiologically based pharmacokinetic (PBPK) models or evaluating the impact of amine ionization on CNS penetration can use this compound as a well-characterized test article.

Application
Selection Property
Validation Focus
CA isozyme selectivity profiling
Thiophene-2-sulfonamide with novel chiral amine
Isozyme inhibition panel screening
Lactoperoxidase inhibition screening
Unexplored amine side chain
LPO competitive inhibition assay
Mcl-1/Bcl-2 PPI probe development
Substitution-sensitive pharmacophore
Binding affinity and cell viability assays (apoptosis models)
Physicochemical & formulation profiling
pH-dependent LogD and ionization
Permeability and solubility studies
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